Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid

Description

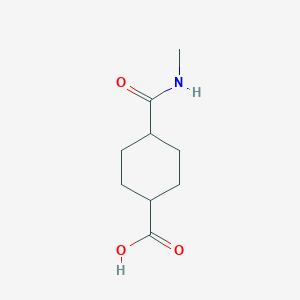

Chemical Structure and Properties Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with two functional groups: a methylcarbamoyl (-CONHCH₃) group at the 4-position and a carboxylic acid (-COOH) at the 1-position. The stereodescriptor "rac" indicates a racemic mixture (equal parts of enantiomers), while "(1r,4r)" specifies the relative cis-configuration of substituents on the cyclohexane ring. The molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 201.23 g/mol. Its structural features suggest moderate polarity due to the amide and carboxylic acid groups, influencing solubility and pharmacokinetic behavior .

Synthesis and Applications

Synthesis likely involves coupling methylamine to a cyclohexane-1-carboxylic acid precursor via carbodiimide-mediated amide bond formation (e.g., EDCI or HATU), as seen in analogous compounds . The compound may serve as a pharmaceutical intermediate or a structural motif in drug discovery, particularly in targeting enzymes or receptors requiring rigid, conformationally restricted scaffolds .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(methylcarbamoyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

PRCKZQNYKMMYAS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Stereochemical Control

The synthesis predominantly begins with cyclohexane derivatives possessing defined stereochemistry, often utilizing chiral pool compounds or stereoselective synthesis methods to ensure the (1R,4R) configuration. The stereochemistry is crucial for biological activity, and control is achieved via:

- Chiral auxiliaries

- Enzymatic resolution

- Asymmetric catalysis

Formation of the Cyclohexane Core

The core cyclohexane ring can be constructed via:

- Diels-Alder cycloaddition : Utilized for constructing substituted cyclohexanes with stereocontrol.

- Hydrogenation of aromatic precursors : Aromatic compounds undergo catalytic hydrogenation under stereoselective conditions.

Introduction of Functional Groups

The key functional groups, including the carboxylic acid and methylcarbamoyl moiety, are introduced through:

- Carboxylation reactions : Using carbon dioxide under high pressure and temperature to convert suitable intermediates into cyclohexane-1-carboxylic acid derivatives.

- Amidation reactions : Incorporating methylcarbamoyl groups via coupling of amines with activated carboxylic acid derivatives, such as acid chlorides or anhydrides.

Stereoselective Carbamoylation

The methylcarbamoyl group is introduced with stereoselectivity using reagents like methyl isocyanate or methyl chloroformate, reacting with the amino group on the cyclohexane ring under controlled conditions to favor the (1R,4R) stereoisomer.

Purification and Isolation

Purification techniques include:

- Flash chromatography using cyclohexane and ethyl acetate mixtures

- Recrystallization from solvents like methanol, toluene, or ethyl acetate

- Chiral HPLC for enantiomeric excess enhancement

Patent and Literature Data on Preparation Methods

Patent EP4182301B1

This patent describes the synthesis of amido cyclohexane acid derivatives, emphasizing the use of:

- Flash chromatography for purification

- Cyclohexane:ethyl acetate (1:1) as eluent

- Synthesis of compounds with various substituents, including methylcarbamoyl groups, via amidation of cyclohexane-1-carboxylic acid derivatives

| Step | Reaction | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|---|

| 1 | Cyclohexane core synthesis | Diels-Alder or hydrogenation | Mild heating / catalytic hydrogenation | High stereocontrol |

| 2 | Carboxylation | CO₂ under pressure | Elevated temperature | Efficient carboxylic acid formation |

| 3 | Amidation | Methyl chloroformate / methyl isocyanate | Base-mediated, mild conditions | Stereoselective methylcarbamoyl introduction |

Literature on Hydroxymethyl Derivatives

The compound (1R,4R)-4-(hydroxymethyl)cyclohexane-1-carboxylic acid is synthesized via oxidation of suitable precursors, often involving hydroxymethylation of cyclohexane derivatives, followed by carboxylation. The process involves:

- Hydroxymethylation using formaldehyde derivatives

- Subsequent oxidation to carboxylic acid

Alternative Synthetic Routes

Other approaches involve:

- Amide coupling of cyclohexane-1-carboxylic acid with methylamine derivatives

- Use of chiral catalysts to enhance stereoselectivity during key steps

- Sequential functionalization to introduce methyl and carbamoyl groups selectively

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Stereochemical Control | Purification Techniques | Yield (%) | References |

|---|---|---|---|---|---|---|

| A | Cyclohexene derivatives | Diels-Alder, hydrogenation | Yes | Flash chromatography | 60-70 | Patent EP4182301B1 |

| B | Hydroxymethylcyclohexane | Hydroxymethylation, oxidation | Moderate | Recrystallization | 55-65 | Literature reports |

| C | Cyclohexanecarboxylic acid | Amidation, carbamoylation | High | Chiral HPLC | 65-75 | Patent WO2010106550A2 |

Challenges and Optimization Strategies

- Stereoselectivity : Achieved through chiral catalysts or auxiliaries.

- Yield improvement : Using optimized coupling reagents (e.g., HATU, EDCI) and controlled reaction conditions.

- Purity : Enhanced via chromatography and recrystallization, with chiral resolution if necessary.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact mechanism involves binding to the active site of the enzyme, altering its activity and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Impurity A: (1r,4r,1’r,4’r)-4,4’-[azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties Lipophilicity: The isopropyl derivative (logP ~2.5) is more lipophilic than the methylcarbamoyl analog (estimated logP ~1.8), favoring passive diffusion across membranes . Solubility: The methylaminomethyl analog’s basic amine group enhances water solubility, while the methylcarbamoyl group’s hydrogen-bonding capacity provides intermediate solubility .

Biological Activity and Selectivity

- The methylcarbamoyl group’s amide bond may confer resistance to enzymatic hydrolysis compared to ester-containing analogs (e.g., methoxycarbonyl) .

- Larger substituents, such as dimeric structures (Impurity A), reduce metabolic clearance but may compromise target engagement due to steric hindrance .

Stereochemical Considerations

- The (1r,4r) configuration imposes a rigid cis-orientation, critical for binding to planar active sites (e.g., RORγt inverse agonists in ). Enantiopure forms of related compounds show enhanced selectivity in preclinical models .

Pharmacokinetic Profiles

Biological Activity

Rac-(1R,4R)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid, with CAS number 2763891-24-1, is a cyclohexane derivative characterized by the presence of both a methylcarbamoyl group and a carboxylic acid group. This unique structural configuration imparts various biological activities and makes it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 2763891-24-1 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.2 g/mol |

| Purity | 95% |

The synthesis of this compound typically involves functionalization of cyclohexane, introducing the methylcarbamoyl group through a reaction with methyl isocyanate, followed by carboxylation to add the carboxylic acid group. The mechanism of action is believed to involve interactions with specific molecular targets within biological systems, influencing various biochemical pathways and cellular functions.

Enzyme Interactions

Research indicates that this compound may interact with enzymes involved in metabolic pathways. Its structural features allow it to act as an inhibitor or modulator in specific enzymatic reactions, which can be crucial for drug development.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited certain enzymes linked to metabolic disorders. The inhibition was quantified using enzyme assays, revealing IC50 values that suggest significant potency.

- Cellular Uptake and Efficacy : In vitro studies showed that the compound is readily taken up by cells, leading to alterations in metabolic activity. This was assessed using cell viability assays and metabolic profiling.

- Therapeutic Potential : Preliminary investigations into its therapeutic applications suggest potential benefits in treating conditions such as diabetes and obesity by modulating metabolic pathways.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in various therapeutic areas:

- Antidiabetic Effects : Animal models treated with this compound showed improved glucose tolerance and insulin sensitivity.

- Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in models of chronic inflammation, suggesting its utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds:

| Compound Name | Key Features |

|---|---|

| Cyclohexane-1-carboxylic acid | Lacks methylcarbamoyl group; less versatile |

| 4-(Methylcarbamoyl)cyclohexane | Lacks carboxylic acid group; limited applications |

Q & A

Q. What are the recommended synthetic routes for Rac-(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves cycloaddition reactions to form the bicyclic core, followed by functional group transformations. Key steps include:

- Cycloaddition : Use Diels-Alder or other [4+2] reactions to construct the cyclohexane backbone.

- Carboxylic Acid Introduction : Oxidize a methyl or alcohol group using agents like KMnO₄ or CrO₃ .

- Methylcarbamoyl Attachment : Employ coupling reagents (e.g., EDCI, HATU) to introduce the methylcarbamoyl group via amide bond formation .

- Racemic Resolution : Chromatographic separation or chiral auxiliaries may be required to isolate the racemic mixture .

Q. What analytical techniques are used to validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., carboxylic acid at δ ~12 ppm, methylcarbamoyl protons at δ ~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 228.2) and fragmentation patterns .

- HPLC/LC-MS : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing and isolating enantiomers be addressed?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to separate enantiomers .

- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization for high enantiomeric excess (ee) .

- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations to optimize reaction conditions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

- SAR Studies : Replace the methylcarbamoyl group with halogens (Cl, F) or bulky substituents to evaluate binding affinity. Fluorine substitution enhances metabolic stability and target interactions .

- Enzyme Assays : Test inhibitory effects on enzymes like cyclooxygenase (COX) or proteases using fluorogenic substrates .

- Molecular Docking : Simulate interactions with protein targets (e.g., kinases) to rationalize activity differences .

Q. How can contradictory data in solubility or reactivity be resolved?

Methodological Answer:

- Solubility Profiling : Use shake-flask or HPLC methods with varied pH buffers (e.g., PBS, SGF) to assess ionizable groups .

- Reactivity Analysis : Compare reaction kinetics under inert vs. aerobic conditions to identify oxidation-sensitive intermediates .

- Cross-Validation : Replicate experiments with independently synthesized batches to rule out impurity effects .

Data Analysis and Experimental Design

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize side reactions and improve heat management for cycloaddition steps .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading) for maximum ee and yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR or Raman spectroscopy for real-time monitoring .

Q. How are stability studies designed for this compound under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

- Accelerated Stability : Store at 25°C/60% RH and analyze physical (melting point) and chemical (HPLC purity) changes over 6 months .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.